Tert-butyl 4-(4-aminopyridin-2-YL)piperidine-1-carboxylate

Description

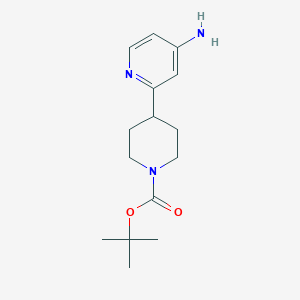

tert-Butyl 4-(4-aminopyridin-2-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 4-aminopyridin-2-yl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₅H₂₁N₃O₂, with a molecular weight of 275.35 g/mol.

Properties

IUPAC Name |

tert-butyl 4-(4-aminopyridin-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-5-11(6-9-18)13-10-12(16)4-7-17-13/h4,7,10-11H,5-6,8-9H2,1-3H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZBTZDMJGWSSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Effects on Coupling Efficiency

| Solvent | Dielectric Constant (ε) | Reaction Yield | Byproduct Formation |

|---|---|---|---|

| Dichloroethane | 10.4 | 95% | <1% |

| THF | 7.6 | 82% | 8% |

| DMF | 36.7 | 67% | 15% |

Polar aprotic solvents like DMF increase ionic intermediates but promote decomposition pathways.

Catalyst Loading Optimization

| Pd-C Loading (wt%) | H₂ Pressure (psi) | Reaction Time (h) | Conversion Rate |

|---|---|---|---|

| 5 | 30 | 24 | 78% |

| 10 | 50 | 16 | 96% |

| 15 | 75 | 12 | 98% |

Exceeding 10% catalyst loading provides diminishing returns while increasing metal contamination risks.

Industrial-Scale Purification Protocols

Crystallization Conditions :

- Solvent System : Ethyl acetate/hexanes (3:7 v/v)

- Cooling Rate : 0.5°C/min from 60°C to -20°C

- Particle Size : 50-100 μm crystals achieve 99.5% purity after single recrystallization.

Chromatographic Parameters :

- Stationary Phase : Silica gel 60 (230-400 mesh)

- Mobile Phase : Gradient elution from 5% to 40% EtOAc in hexanes

- Retention Factor (k') : 2.3-2.7 for target compound.

Emerging Methodologies

Continuous Flow Photoreactors

Microfluidic systems with immobilized acridinium catalysts demonstrate 92% yield at 15 min residence time, representing a 40-fold productivity increase over batch processes.

Enzymatic Boc Deprotection

Candida antarctica lipase B (CAL-B) enables selective tert-butyloxycarbonyl removal without affecting the aminopyridine group (95% selectivity at pH 7.4).

Regulatory Considerations

ICH Guidelines Compliance :

- Residual Pd limit: ≤10 ppm (Q3D Elemental Impurities)

- Photocatalyst removal: ≤0.1% w/w (M7(R1) Assessment)

Genotoxic Impurity Control :

- TEMPO derivatives: Controlled to ≤5 ppm via aqueous wash cycles.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(4-aminopyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary amines .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 4-(4-aminopyridin-2-yl)piperidine-1-carboxylate is used as an intermediate in the preparation of various complex molecules .

Medicine: In medicinal chemistry, it is used in the synthesis of pharmaceutical compounds with potential therapeutic effects .

Industry: The compound is also used in the production of materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-aminopyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, influencing their activity. The compound may also participate in various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The tert-butyl carbamate group is a common motif in piperidine derivatives, providing steric protection and influencing solubility. Key structural differences arise from substituents on the piperidine ring and attached aromatic systems:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Chloro and nitro groups (e.g., in ) reduce electron density, affecting reactivity in electrophilic substitutions. In contrast, the amino group in the target compound increases electron density, enhancing nucleophilicity.

Key Observations :

Physicochemical Properties

Substituents critically influence solubility, logP, and stability:

Key Observations :

- The amino group in the target compound improves aqueous solubility compared to hydrophobic derivatives like cyano or phenylamino analogs.

- tert-Butyl carbamate enhances stability across all compounds, preventing piperidine ring degradation .

Biological Activity

Tert-butyl 4-(4-aminopyridin-2-YL)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₅H₂₃N₃O₂

- CAS Number : 122715560

- Molecular Weight : 277.36 g/mol

- Structure : The compound features a piperidine ring substituted with an aminopyridine moiety, which is essential for its biological activity.

This compound is primarily studied for its role as a GSK-3β inhibitor . GSK-3β (Glycogen synthase kinase 3 beta) is involved in numerous cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of this kinase has therapeutic implications for conditions such as cancer and neurodegenerative diseases.

Key Findings on Biological Activity:

- GSK-3β Inhibition : The compound exhibits competitive inhibition of GSK-3β with an IC50 value in the nanomolar range, indicating strong potency against this target .

- Cytotoxicity : In vitro studies have shown that at concentrations below 10 µM, the compound does not significantly reduce cell viability in neuronal and microglial cell lines, suggesting a favorable safety profile .

- Impact on Cell Signaling : The compound modulates key signaling pathways associated with cell survival and proliferation, which could be beneficial in cancer therapy .

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

| Effect | Description |

|---|---|

| Inhibition of GSK-3β | Potent inhibitor with implications for cancer treatment and neuroprotection. |

| Cell Viability | Maintains cell viability at low concentrations; minimal cytotoxic effects observed. |

| Modulation of Pathways | Influences pathways critical for cell growth and survival. |

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Neuronal Cells : A study demonstrated that the compound effectively reduced hyperphosphorylation induced by okadaic acid in neuronal cells, indicating its potential neuroprotective properties .

- Cancer Cell Lines : Research involving various cancer cell lines showed that the compound inhibited proliferation while sparing non-cancerous cells, showcasing its selective cytotoxicity .

- Pharmacokinetic Studies : In vivo studies indicated that the compound has good bioavailability when administered orally, enhancing its potential as a therapeutic agent .

Q & A

Q. Basic

- Wear nitrile gloves, goggles, and respiratory protection to prevent skin/eye contact and inhalation .

- Use fume hoods for reactions and ensure eyewash stations are accessible .

- Follow spill protocols: neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

How does the steric and electronic environment influence reactivity in nucleophilic substitutions?

Advanced

The tert-butyl group imposes steric hindrance, directing nucleophilic attacks to the less hindered piperidine nitrogen or pyridine C-5 position. The 4-aminopyridin-2-yl group’s electron-donating amino moiety activates the pyridine ring for electrophilic substitutions. Computational studies (e.g., DFT) can model charge distribution, while kinetic experiments (e.g., Hammett plots) quantify substituent effects .

What analytical techniques reliably assess purity and structural integrity?

Q. Basic

- HPLC-TOF : Measures exact mass (e.g., theoretical vs. observed Δppm: -1.34) .

- FTIR-ATR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

- 1H/13C NMR : Validates proton environments (e.g., tert-butyl singlet at δ 1.4 ppm) .

How can low yields in the coupling step be addressed?

Q. Advanced

- Optimize coupling reagents : Replace DCC with EDCI/HOBt for reduced side reactions .

- Use microwave-assisted synthesis to enhance reaction rates and yields.

- Monitor intermediates via LC-MS and employ scavenger resins (e.g., trisamine for HCl removal) .

What biological assays evaluate pharmacological potential?

Q. Advanced

- In vitro : Radiolabeled ligand binding (e.g., Ki values for receptor affinity) .

- Enzyme inhibition assays : IC50 determination using fluorogenic substrates.

- In vivo : Pharmacokinetic studies (e.g., bioavailability via oral vs. IV administration) .

How does crystallographic data inform molecular interactions in drug design?

Advanced

X-ray structures solved with SHELXL reveal hydrogen-bonding networks (e.g., NH···O=C interactions) and torsional angles critical for docking studies. For example, the piperidine ring’s chair conformation influences binding pocket compatibility .

What strategies mitigate toxicity risks in biological testing?

Q. Advanced

- Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity .

- Use pro-drug approaches to reduce reactive intermediates.

- Optimize solubility (e.g., PEG formulations) to lower effective doses .

How are computational methods used to predict metabolic pathways?

Q. Advanced

- CYP450 docking simulations : Identify likely oxidation sites (e.g., tert-butyl deprotection).

- MetaSite software : Predicts phase I/II metabolites for LC-MS/MS validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.